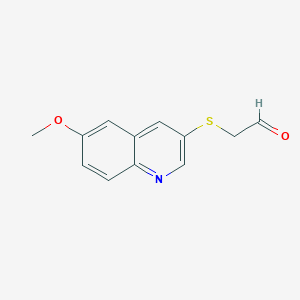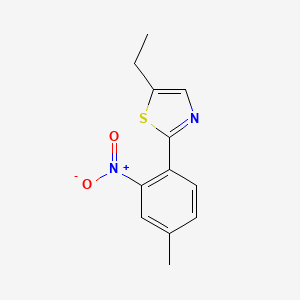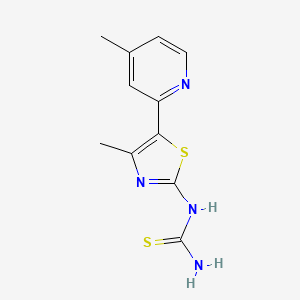![molecular formula C12H10N2O4 B8286841 (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate](/img/structure/B8286841.png)
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is an organic compound that features a benzo[d][1,3]dioxole ring fused to an imidazole ring, with a carboxylate group attached to the imidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate typically involves the following steps:
Formation of the benzo[d][1,3]dioxole ring: This can be achieved through the cyclization of catechol with formaldehyde under acidic conditions.
Attachment of the imidazole ring: The benzo[d][1,3]dioxole intermediate is then reacted with an imidazole derivative in the presence of a suitable base, such as potassium carbonate, to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, is crucial to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole ring, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the imidazole ring, potentially converting it to a dihydroimidazole derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carboxylate group, to form esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like alcohols or amines can be used in the presence of a catalyst, such as sulfuric acid, to facilitate substitution reactions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Esters or amides, depending on the nucleophile used.
Aplicaciones Científicas De Investigación
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or activator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of (Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can interact with a receptor, modulating its signaling pathway. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound used as a precursor to high-performance polymers.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
(Benzo[d][1,3]dioxol-4-yl)methyl 1h-imidazole-1-carboxylate is unique due to its combination of a benzo[d][1,3]dioxole ring and an imidazole ring, which imparts specific chemical and biological properties. This structural uniqueness allows it to interact with a variety of molecular targets, making it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C12H10N2O4 |
|---|---|
Peso molecular |
246.22 g/mol |
Nombre IUPAC |
1,3-benzodioxol-4-ylmethyl imidazole-1-carboxylate |
InChI |
InChI=1S/C12H10N2O4/c15-12(14-5-4-13-7-14)16-6-9-2-1-3-10-11(9)18-8-17-10/h1-5,7H,6,8H2 |
Clave InChI |
KRASPCHLNJZAAL-UHFFFAOYSA-N |
SMILES canónico |
C1OC2=CC=CC(=C2O1)COC(=O)N3C=CN=C3 |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-{3-Nitro-4-[(tetrahydro-2H-pyran-4-ylmethyl)amino]phenyl}acetamide](/img/structure/B8286771.png)



![8-(1-Methyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[1,5-a]pyrazin-2-ylamine](/img/structure/B8286790.png)
![N,N''-Bis[2,6-di(propan-2-yl)phenyl]guanidine](/img/structure/B8286798.png)





![4-[(4-Methoxybenzyl)oxy]-1,2-benzisoxazol-3-ol](/img/structure/B8286847.png)

![8-Ethyl-10-[4-(3-hydroxypropyl)piperazino]-10,11-dihydrodibenzo[b,f]thiepin](/img/structure/B8286850.png)
